

# Spectroscopic Profile of 1-(1-Hydroxy-1-methylethyl)cyclopentanol: A Technical Guide

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Compound of Interest

1-(1-Hydroxy-1methylethyl)cyclopentanol

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This technical guide provides a detailed analysis of the expected spectroscopic data for **1-(1-Hydroxy-1-methylethyl)cyclopentanol** (CAS No. 5607-45-4), a tertiary diol of interest to researchers in synthetic chemistry and drug development. While experimental spectra for this specific compound are not readily available in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles.

## **Chemical Structure and Properties**

• IUPAC Name: 1-(1-Hydroxy-1-methylethyl)cyclopentanol

Synonyms: 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol

CAS Number: 5607-45-4[1][2]

Molecular Formula: C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>[2]

Molecular Weight: 144.21 g/mol [2]

Structure:

☑alt text



## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **1-(1-Hydroxy-1-methylethyl)cyclopentanol**. These predictions are derived from the analysis of its functional groups and carbon skeleton.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 1.25	Singlet	6Н	2 x -CH₃ (isopropyl group)
~ 1.60 - 1.80	Multiplet	8H	4 x -CH <sub>2</sub> - (cyclopentyl ring)
~ 2.0 - 3.0 (broad)	Singlet	2H	2 x -OH

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~ 24.0	-CH <sub>2</sub> - (C3, C4 of cyclopentyl ring)
~ 28.0	-CH₃ (isopropyl group)
~ 38.0	-CH <sub>2</sub> - (C2, C5 of cyclopentyl ring)
~ 72.0	Quaternary Carbon (isopropyl group)
~ 80.0	Quaternary Carbon (cyclopentyl ring)

## Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (H-bonded)
2970 - 2850	Strong	C-H stretch (alkane)
1470 - 1450	Medium	C-H bend (alkane)
1385 - 1365	Medium	C-H bend (gem-dimethyl)
1200 - 1100	Strong	C-O stretch (tertiary alcohol)

## **Mass Spectrometry (MS)**

Table 4: Predicted Mass Spectrometry (EI) Data

m/z Ratio	Relative Intensity	Assignment
144	Low to absent	[M] <sup>+</sup> (Molecular ion)
129	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
126	Moderate	[M - H <sub>2</sub> O] <sup>+</sup>
111	Moderate to High	[M - H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
85	High	[C <sub>5</sub> H <sub>9</sub> O] <sup>+</sup> (cleavage of the C-C bond between the two quaternary carbons)
59	High	[C₃H₁O]+ (cleavage of the C-C bond between the two quaternary carbons)
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are general experimental protocols for obtaining the spectroscopic data for a tertiary diol like **1-(1-Hydroxy-1-methylethyl)cyclopentanol**.



## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

#### FT-IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is converted to a transmittance or absorbance spectrum via a Fourier transform.

#### **Mass Spectrometry**

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

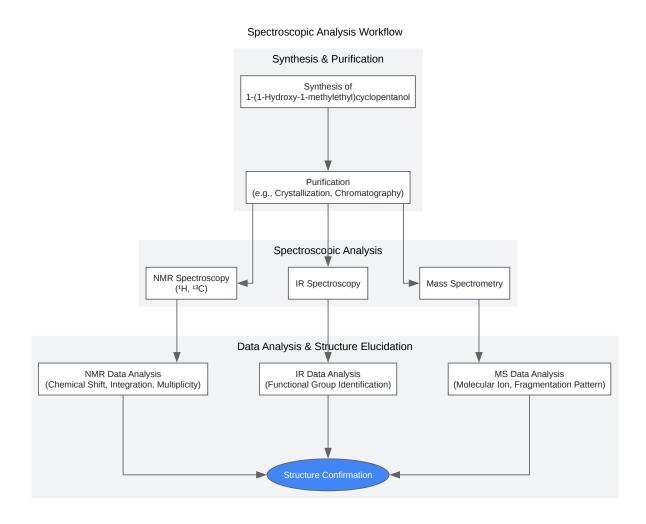


- Data Acquisition: Introduce the sample into the ion source. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

# **Logical Workflow of Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **1-(1-Hydroxy-1-methylethyl)cyclopentanol**.





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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.



This guide serves as a foundational resource for scientists and researchers engaged in the study and application of **1-(1-Hydroxy-1-methylethyl)cyclopentanol**. The provided predicted data and experimental protocols offer a comprehensive starting point for its spectroscopic characterization.

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## References

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